1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide -

1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide

Catalog Number: EVT-4129617
CAS Number:
Molecular Formula: C25H23FN2O3
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Clebopride is a substituted benzamide used clinically for its stimulatory effects on gastric motility. It also exhibits potent central dopamine antagonist activity. []

Relevance: While the specific structure of clebopride isn't provided in the papers, its classification as a "substituted benzamide" and its shared biological activity as a central dopamine antagonist with the anilide analog of 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide (BRL 20596) suggests a degree of structural similarity. Both likely share a benzamide core with variations in the substituents. []

BRL 20596 (N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide)

Compound Description: BRL 20596 is an anilide analog of a substituted benzamide (clebopride) that retains potent central dopamine antagonist activity but lacks the gastric stimulatory effects of its benzamide counterpart. []

Relevance: BRL 20596 is structurally related to 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide by virtue of being its anilide analog. This implies a reversal of the amide bond within a similar structural framework. [] Specifically, the research discusses that replacing the benzamide group in clebopride with an anilide group results in BRL 20596. This suggests that 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide likely shares a similar core structure with clebopride, and therefore also with BRL 20596, differing primarily in the arrangement of the amide bond and the specific substituents attached to the core. []

N-[2-[4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidino]ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate (AT-1015)

Compound Description: AT-1015 is a newly synthesized 5-HT2 receptor antagonist. It exhibits potent non-competitive antagonism at 5-HT2 receptors in porcine coronary arteries. It shows a distinct effect profile compared to ketanserin, another 5-HT2 antagonist. [, ]

Relevance: While not directly structurally analogous to 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, AT-1015 is a piperidine carboxamide derivative. This shared structural motif, a piperidine ring substituted with a carboxamide group, suggests potential for overlapping pharmacological activity or target interactions despite differences in the overall structures. [, ]

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. It displays high selectivity for CGRP receptors over adrenomedullin receptors. []

Relevance: Both BIBN4096BS and 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide belong to the piperidine carboxamide class of compounds, sharing the core piperidine ring with a carboxamide substituent. This structural similarity might contribute to shared binding site preferences or interactions despite the overall structural differences. []

Properties

Product Name

1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Molecular Formula

C25H23FN2O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C25H23FN2O3/c26-20-8-6-19(7-9-20)25(30)28-16-14-18(15-17-28)24(29)27-21-10-12-23(13-11-21)31-22-4-2-1-3-5-22/h1-13,18H,14-17H2,(H,27,29)

InChI Key

OVLWEMDKHZCZKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.